Photolumazine C

Overview

Description

Photolumazine C is a fluorescent dye that is widely used in scientific research. It is commonly used in the field of molecular biology, where it is used to label proteins, nucleic acids, and other biomolecules. Photolumazine C is a highly sensitive dye that emits a bright green fluorescence when exposed to ultraviolet light. This makes it an ideal tool for visualizing biological molecules and studying their interactions.

Scientific Research Applications

Photolumazine C as an Inhibitor of Riboflavin Synthetase

Photolumazine C, isolated from Photobacterium phosphoreum, has been identified as an inhibitor of riboflavin synthetase. This discovery highlights its potential significance in the biochemical pathway of riboflavin (vitamin B2) synthesis (Suzuki & Goto, 1973).

Applications in Photoluminescent Materials

- Carbon Dots (C-dots) for Cellular Imaging : Research shows that photoluminescent carbon dots (C-dots), including those derived from polyethylene glycol, exhibit properties suitable for two-photon cellular imaging and labeling (Fan et al., 2014).

- C-dots for Sensing and Imaging : The photoluminescent properties of carbon nanodots (C-dots) make them useful for sensing and imaging, offering advantages like water-dispersibility, biocompatibility, and stability. They have been used for detecting metal ions and cell imaging (Roy et al., 2015).

Influence on Photocatalytic Activity

Studies on carbon nitride (C3N4) photocatalysts reveal that solvothermal synthesis can influence photocatalytic activity under visible light, suggesting potential applications in environmental remediation and solar energy conversion (Hu et al., 2017).

Biomedical Applications

- Biocompatibility and Photostability : Photoluminescent carbon dots exhibit high biocompatibility and photostability, indicating potential for biomedical applications like bioimaging and drug delivery (Miao et al., 2015).

- Safety Evaluation : Systematic safety evaluations on photoluminescent carbon dots show low cytotoxicity and good stability, making them suitable for in vivo applications such as fluorescence imaging and tumor cell tracking (Wang et al., 2013).

Photodynamic Therapy (PDT)

Photodynamic therapy using blue dye and red light has been explored for treating cutaneous Candida albicans infections, indicating the therapeutic potential of photoluminescent materials in medical treatments (Dai et al., 2011).

Agricultural Waste Recycling

The synthesis of photoluminescent carbon dots from agricultural waste like wheat straw demonstrates an innovative approach to recycling biowaste, highlighting the environmental applications of photoluminescence technology (Yuan et al., 2015).

properties

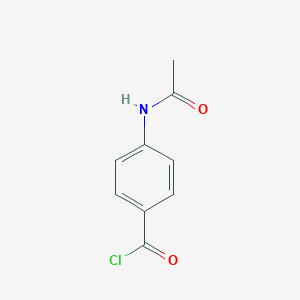

IUPAC Name |

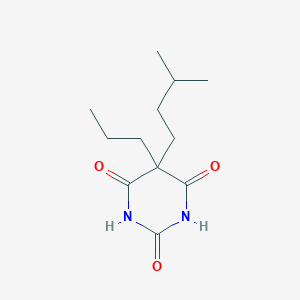

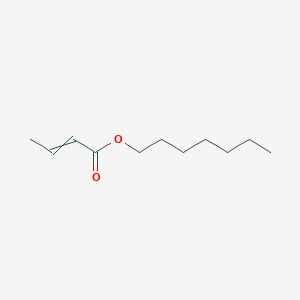

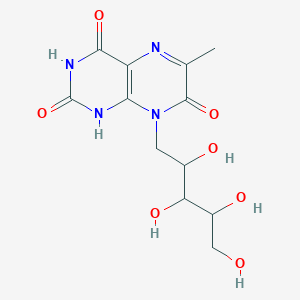

6-methyl-8-(2,3,4,5-tetrahydroxypentyl)-1H-pteridine-2,4,7-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O7/c1-4-11(22)16(2-5(18)8(20)6(19)3-17)9-7(13-4)10(21)15-12(23)14-9/h5-6,8,17-20H,2-3H2,1H3,(H2,14,15,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYVUUAIJUUUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(NC(=O)NC2=O)N(C1=O)CC(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939118 | |

| Record name | 1-Deoxy-1-(2,4-dihydroxy-6-methyl-7-oxopteridin-8(7H)-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Photolumazine C | |

CAS RN |

17879-89-9 | |

| Record name | D-Ribitol, 1-deoxy-1-(1,3,4,7-tetrahydro-6-methyl-2,4,7-trioxo-8(2H)-pteridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17879-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Photolumazine C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017879899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-(2,4-dihydroxy-6-methyl-7-oxopteridin-8(7H)-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S,8R,9S,10S,13R,14S,17R)-3,3-Dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B93439.png)